naphthol as-bi-N-acetyl-beta-d-glucosaminide
Description
Naphthol AS-BI N-acetyl-β-D-glucosaminide (CAS 3395-37-7) is a synthetic chromogenic substrate widely used to detect N-acetyl-β-glucosaminidase (NAGase) activity, a lysosomal enzyme involved in carbohydrate metabolism and cellular waste processing. Its molecular formula is C₂₆H₂₇BrN₂O₈, with a molecular weight of 575.41 g/mol . The compound is synthesized by coupling naphthol AS-BI (7-bromo-3-hydroxy-2-naphth-o-anisidide) with acetochloroglucosamine under alkaline conditions, followed by deprotection and recrystallization .
In histochemistry, it serves as a critical tool for visualizing enzyme activity in tissues. When hydrolyzed by NAGase, the substrate releases naphthol AS-BI, which reacts with diazonium salts (e.g., hexazonium pararosanilin) to form insoluble, colored precipitates at enzyme-active sites. This enables precise localization of NAGase in renal proximal tubules, hepatic pericanalicular regions, and other lysosome-rich tissues . Its optimal working pH is 5.2, and it exhibits high specificity, as activity is inhibited by N-acetylglucosaminolactone, a competitive inhibitor .
Properties
IUPAC Name |
3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLKUPXKUQREOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399411 | |
| Record name | 3-[(2-Acetamido-2-deoxyhexopyranosyl)oxy]-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-37-7 | |
| Record name | 3-[(2-Acetamido-2-deoxyhexopyranosyl)oxy]-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Naphthol AS-BI N-acetyl-β-D-glucosaminide (NAG) is a synthetic compound that serves as a substrate for various biological applications, particularly in enzymatic assays. Its biological activity is primarily linked to its role as a substrate for the enzyme N-acetyl-β-glucosaminidase (NAGase), which is involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. This article explores the biological activity of NAG, including its enzymatic interactions, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C26H27BrN2O8
- Molecular Weight : 575.41 g/mol
- Solubility : Soluble in DMF at concentrations up to 50 mg/mL
- Storage Conditions : Recommended storage at -20°C
Enzymatic Activity
NAG acts as a substrate for N-acetyl-β-glucosaminidase, facilitating various biochemical reactions. The enzyme catalyzes the hydrolysis of NAG, producing naphthol and acetic acid. This reaction is significant in biological systems for the degradation of complex carbohydrates.
Table 1: Enzymatic Reaction Overview
| Enzyme | Substrate | Products | Reaction Type |
|---|---|---|---|
| N-acetyl-β-glucosaminidase | Naphthol AS-BI N-acetyl-β-D-glucosaminide | Naphthol + Acetic Acid | Hydrolysis |
Biological Significance
- Role in Disease Mechanisms : Increased activity of NAGase has been observed in various malignancies, suggesting its potential as a biomarker for cancer diagnosis and prognosis. Elevated levels of this enzyme have been linked to solid tumors, highlighting its relevance in oncology research .
- Therapeutic Applications : Due to its enzymatic properties, NAG has been investigated for its potential therapeutic roles in lysosomal storage diseases and neurodegenerative disorders. For instance, enhancing β-hexosaminidase activity may help mitigate neurotoxicity associated with conditions like Sandhoff disease .
- Fluorogenic Properties : As a fluorogenic substrate, NAG can be utilized in biosensing applications to detect enzymatic activity quantitatively. This characteristic makes it valuable in developing diagnostic tools for various diseases .
Case Study 1: Cancer Biomarker Research
A study examined the levels of N-acetyl-β-glucosaminidase in circulating monocytes from patients with solid tumors. The findings indicated that elevated enzyme activity correlated with tumor presence, suggesting that monitoring NAGase levels could aid in cancer detection and management .
Case Study 2: Neuroprotective Studies
Research focused on the neuroprotective effects of enhancing β-hexosaminidase activity using substrates like NAG. The study demonstrated that increasing enzyme levels could prevent α-synuclein-mediated neurotoxicity, providing insights into potential treatments for Parkinson's disease .
Research Findings
Recent studies have highlighted the diverse biological activities associated with NAG:
- Anti-inflammatory Activity : Compounds derived from or related to NAG have shown greater anti-inflammatory properties compared to traditional agents like curcumin .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in antimicrobial therapies .
Scientific Research Applications
Enzyme Substrate for Glycosidases
Naphthol AS-BI N-acetyl-β-D-glucosaminide serves as a substrate for the enzyme β-hexosaminidase (EC 3.2.1.30). The enzymatic activity can be quantified by measuring the intensity of the color produced after hydrolysis, which correlates with enzyme concentration. This application is crucial in:
- Clinical diagnostics : Measuring β-hexosaminidase levels in serum or tissue samples can aid in diagnosing lysosomal storage diseases such as Tay-Sachs disease and Sandhoff disease .
- Research : Used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways involving glycosidases .
Histochemical Staining
The compound is extensively utilized in histochemistry for visualizing enzyme activity within tissues. It allows researchers to localize β-glucosaminidase activity in various biological samples, contributing to studies on:
- Tissue pathology : Identifying abnormal enzyme activity associated with diseases .
- Developmental biology : Understanding enzyme distribution during different developmental stages in organisms .
Case Study 1: Histochemical Demonstration of Enzyme Activity
A significant study by Hayashi (1965) demonstrated the use of naphthol AS-BI N-acetyl-β-D-glucosaminide as a substrate for histochemical localization of N-acetyl-β-glucosaminidase in human tissues. The study highlighted its effectiveness in revealing enzyme activity in various cell types, underscoring its utility in clinical pathology .
Case Study 2: Enzyme Kinetics Analysis
Research conducted on human seminal plasma isoenzymes (Hex A and Hex B) utilized naphthol AS-BI N-acetyl-β-D-glucosaminide to investigate their kinetic properties. The study provided insights into the substrate specificity and inhibition patterns of these isoenzymes, contributing to a better understanding of their physiological roles .
Data Table: Comparison of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Clinical Diagnostics | Measurement of β-hexosaminidase levels | Useful for diagnosing lysosomal disorders |
| Histochemistry | Localization of enzyme activity in tissues | Effective for identifying disease states |
| Enzyme Kinetics | Studying kinetic properties of glycosidases | Insights into substrate specificity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Naphthol AS-BI N-acetyl-β-D-glucosaminide belongs to the naphthol AS-BI substrate family , which includes derivatives targeting other hydrolases. Key analogues and their distinctions are summarized below:
Key Differentiators
- Sensitivity : Fluorogenic substrates like 4-MU-GlcNAc offer higher sensitivity (detection limits ~0.1 nM) compared to chromogenic naphthol AS-BI derivatives (~1–10 µM) due to fluorescence amplification .
- Spatial Resolution : Naphthol AS-BI substrates excel in histochemistry, providing subcellular localization (e.g., lysosomal granules), whereas fluorogenic substrates are better suited for bulk enzyme quantification .
- Stability : Naphthol AS-BI derivatives are stable in organic solvents (e.g., DMF) but require diazonium salts for signal generation, complicating workflow. In contrast, 4-MU substrates are water-soluble and generate signals without secondary reagents .
Research Findings
- Naphthol AS-BI vs. 4-MU-GlcNAc : A study comparing both substrates in Sandhoff disease models found 4-MU-GlcNAc more sensitive for detecting residual β-hexosaminidase activity (0.5% vs. 2% detection threshold). However, naphthol AS-BI enabled in situ visualization of enzyme distribution in fibroblasts .
- Clinical Utility: Naphthol AS-BI-based assays are preferred for diagnosing renal tubular injury, where spatial enzyme patterns correlate with pathology .
Limitations and Advantages
Preparation Methods
Reagents and Stoichiometry
The synthesis begins with the condensation of naphthol AS-BI (7-bromo-3-hydroxy-2-naphth-o-anisidide) and acetochloroglucosamine (2-acetamido-3,4,6-tri-O-acetyl-1-chloro-2-deoxy-β-D-glucose). The reaction employs the following stoichiometric ratios:
-
Naphthol AS-BI : 4.46 g (12 mmol)
-
Acetochloroglucosamine : 3.65 g (10 mmol)
These reagents are dissolved in 200 mL of cold acetone, followed by the addition of 50 mL of 1.6% potassium hydroxide (KOH) to initiate the glycosidation reaction.
Reaction Conditions
The mixture is stirred at room temperature (20–25°C) for 18 hours, allowing the nucleophilic substitution at the anomeric carbon of acetochloroglucosamine. The alkaline conditions facilitate the displacement of the chloride group by the hydroxyl group of naphthol AS-BI, forming the β-glycosidic bond.
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | 1.6% KOH |
| Temperature | 20–25°C |
| Reaction Time | 18 hours |
| Molar Ratio (Substrate) | 1.2:1 (Naphthol AS-BI:Acetochloroglucosamine) |
Deprotection and Purification
Post-reaction, the intermediate product retains protective O-acetyl groups, which are removed via methanolic ammonia treatment. The crude product is dissolved in methanol saturated with ammonia, stirred for 2 hours, and subsequently recrystallized to yield the final deprotected compound.
Critical Purification Steps:
-
Methanolic Ammonia Treatment : Cleaves O-acetyl groups without hydrolyzing the β-glycosidic bond.
-
Recrystallization : Typically performed using a methanol-water system to enhance purity (>95%).
Methodological Variations and Optimizations
While the original protocol remains predominant, subsequent studies have explored modifications to improve yield and scalability.
Solvent Systems
Alternative solvent systems, such as dimethylformamide (DMF)-water mixtures, have been tested for higher substrate solubility. However, acetone remains preferred due to its inertness and compatibility with alkaline conditions.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) has been proposed to accelerate reaction kinetics, though no significant yield improvements have been documented.
Analytical Characterization
Post-synthesis validation ensures the structural integrity and purity of NAG.
Spectroscopic Confirmation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 450 nm) is employed to quantify purity, typically exceeding 95% after recrystallization.
Challenges and Limitations
-
Stereochemical Control : Ensuring exclusive β-anomer formation requires strict control of reaction pH and temperature.
-
Byproduct Formation : Trace impurities from incomplete deprotection may necessitate additional purification steps.
Industrial and Research Applications
The synthesized NAG is pivotal in:
Q & A
Q. What enzymatic assays commonly use naphthol AS-BI-N-acetyl-beta-d-glucosaminide, and how is its specificity validated?
this compound is a chromogenic substrate for β-hexosaminidase (HEX) and related glycosidases. Its specificity is validated via competitive inhibition assays using alternative substrates (e.g., 4-methylumbelliferyl derivatives) or enzyme inhibitors like N-acetyl-glucosamine thiazoline. Kinetic parameters (Km, Vmax) are determined using spectrophotometry at 405 nm after coupling with hexazotized pararosaniline to detect liberated naphthol AS-BI .
Q. How do researchers optimize reaction conditions for β-hexosaminidase activity assays using this substrate?
Optimal pH (typically 4.5–5.5 for lysosomal HEX) and temperature (37°C) are determined by titrating buffer systems (e.g., citrate-phosphate) and monitoring reaction linearity over time. Substrate concentration is optimized via Michaelis-Menten kinetics to avoid substrate inhibition. Assays often include controls with heat-inactivated enzymes to confirm enzymatic specificity .
Q. What are the critical steps for preparing this compound solutions?
The substrate is dissolved in dimethyl sulfoxide (DMSO) or ethanol (10–20 mM stock) to enhance solubility, then diluted in assay buffer. Precipitation risks are mitigated by vortexing and filtering (0.22 µm). Fresh preparation is recommended to avoid hydrolysis, validated via thin-layer chromatography (TLC) to confirm ≥97% purity .
Advanced Research Questions
Q. How can discrepancies in β-hexosaminidase activity data arise when using this compound versus fluorogenic substrates?
Fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) offer higher sensitivity but require fluorescence readers, whereas chromogenic assays are cost-effective for high-throughput screens. Discrepancies may stem from differences in substrate affinity, pH optima, or interference from cellular pigments. Cross-validation using both substrates and spiked recovery experiments ensures data reliability .
Q. What strategies resolve interference from nonspecific esterases or glucuronidases in complex biological samples?
Specificity is enhanced by adding inhibitors like eserine (acetylcholinesterase inhibitor) or saccharic acid 1,4-lactone (β-glucuronidase inhibitor). Parallel assays with selective substrates (e.g., naphthol AS-BI glucuronide) and blank reactions without the primary substrate help isolate target enzyme activity .
Q. How is enzyme kinetics data analyzed when substrate solubility limits assay performance?
For low-solubility substrates, surfactant additives (e.g., Triton X-100) or co-solvents (e.g., 5% DMSO) are used. Data are corrected for background absorbance and fitted to linearized models (Lineweaver-Burk or Eadie-Hofstee plots) to account for non-ideal behavior. Statistical validation via ANOVA identifies outliers .
Q. What advanced techniques confirm the structural integrity of this compound in long-term storage?
Stability is assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect hydrolysis products. Long-term storage at −20°C under desiccation preserves functionality, with periodic re-testing of kinetic parameters against fresh batches .
Methodological Considerations
Q. How do researchers validate β-hexosaminidase isoform-specific activity using this substrate?
Isoforms (HEX A vs. HEX B) are distinguished using thermal inactivation (HEX A is heat-labile) or substrate analogs (e.g., 4-methylumbelliferyl-6-sulfo-N-acetyl-glucosaminide for HEX B). Activity ratios are normalized to protein content and compared with knockout cell models .
Q. What statistical approaches are recommended for interpreting inter-laboratory variability in activity assays?
Inter-laboratory reproducibility is assessed via Bland-Altman plots and intraclass correlation coefficients (ICC). Standard curves with purified HEX and reference substrates (e.g., p-nitrophenyl derivatives) harmonize data across platforms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
